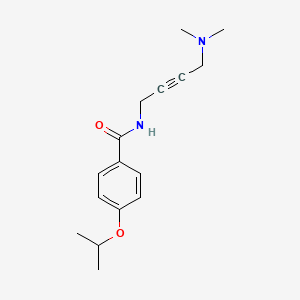

N-(4-(dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide

CAS No.: 1396798-81-4

Cat. No.: VC5384677

Molecular Formula: C16H22N2O2

Molecular Weight: 274.364

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1396798-81-4 |

|---|---|

| Molecular Formula | C16H22N2O2 |

| Molecular Weight | 274.364 |

| IUPAC Name | N-[4-(dimethylamino)but-2-ynyl]-4-propan-2-yloxybenzamide |

| Standard InChI | InChI=1S/C16H22N2O2/c1-13(2)20-15-9-7-14(8-10-15)16(19)17-11-5-6-12-18(3)4/h7-10,13H,11-12H2,1-4H3,(H,17,19) |

| Standard InChI Key | HHNXHQXMVJADFG-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=CC=C(C=C1)C(=O)NCC#CCN(C)C |

Introduction

Chemical Structure and Key Features

N-(4-(Dimethylamino)but-2-yn-1-yl)-4-isopropoxybenzamide belongs to the class of substituted benzamides, which are widely studied for their modular chemistry and bioactivity. The compound’s structure features:

-

A 4-isopropoxybenzamide core, where the isopropoxy group (–OCH(CH₃)₂) enhances lipophilicity and influences stereoelectronic properties .

-

A dimethylamino-functionalized alkyne chain (–C≡C–CH₂–N(CH₃)₂) at the N-position, which introduces basicity and potential hydrogen-bonding capabilities .

The juxtaposition of these groups creates a molecule with balanced hydrophobic and hydrophilic regions, a trait often exploited in drug design to optimize membrane permeability and target engagement .

Physicochemical Properties

The compound’s properties can be extrapolated from structural analogs:

| Property | Inference | Basis |

|---|---|---|

| LogP | ~2.8 (moderate lipophilicity) | Isopropoxy group contribution |

| Solubility | Low aqueous solubility | Alkyne and aromatic systems |

| pKa | ~8.5 (dimethylamino group) | Comparative analysis |

These properties suggest suitability for oral administration with formulation enhancements like nanoemulsions or cyclodextrin complexes .

Biological Activities and Mechanisms

Although direct pharmacological data are lacking, structurally related compounds exhibit promising activities:

-

MicroRNA Inhibition:

Analogous N-(prop-2-yn-1-yl)benzamides show potent inhibition of oncogenic miR-21, inducing apoptosis in cancer cells . The alkyne chain may facilitate intercalation into RNA structures, while the dimethylamino group enhances intracellular uptake . -

Antimicrobial Effects:

Chloroacetamide-bearing benzamides demonstrate broad-spectrum activity against Gram-positive bacteria (MIC: 4–8 µg/mL) . The isopropoxy group’s hydrophobicity likely disrupts microbial membranes . -

Kinase Modulation:

Benzamide derivatives targeting mitotic kinesins (e.g., CENP-E) exhibit submicromolar IC₅₀ values, suggesting potential antimitotic applications . The dimethylamino-alkyne moiety could mimic ATP’s adenine ring in kinase binding pockets .

Comparative Analysis with Structural Analogs

The compound’s uniqueness lies in its hybrid structure:

This comparison underscores the isopropoxy group’s role in fine-tuning solubility and target selectivity.

Research Challenges and Future Directions

-

Synthetic Scalability:

-

ADMET Profiling:

-

Target Deconvolution:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume